ベトリキサバンマレイン酸塩

概要

説明

Betrixaban maleate is an oral anticoagulant drug that acts as a direct inhibitor of Factor Xa. It is primarily used for the prevention of venous thromboembolism in adults who are hospitalized for acute illnesses and are at risk for thromboembolic complications . Betrixaban maleate has a unique pharmacokinetic profile, including a long half-life and minimal renal excretion, making it suitable for patients with varying degrees of renal function .

科学的研究の応用

ベトリキサンマレイン酸塩は、幅広い科学研究に用いられています。

化学: 因子Xaの直接阻害剤の研究におけるモデル化合物として使用されます。

生物学: ベトリキサンマレイン酸塩は、血液凝固と血栓塞栓性疾患に関する研究に使用されます。

医学: この化合物は、静脈血栓塞栓症やその他の関連する病状の予防における治療の可能性について広く研究されています。

作用機序

ベトリキサンマレイン酸塩は、血液凝固カスケードにおいてプロトロンビンをトロンビンに変換する上で重要な酵素である因子Xaを直接阻害することで作用します。因子Xaを阻害することにより、ベトリキサンマレイン酸塩はトロンビンの生成を阻止し、その結果、血栓の形成を抑制します。 このメカニズムは、補因子の影響を受けず、血小板凝集には直接影響しません .

Safety and Hazards

生化学分析

Biochemical Properties

Betrixaban maleate plays a significant role in biochemical reactions by inhibiting Factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. Betrixaban maleate interacts with Factor Xa through competitive and reversible binding, which is essential for its anticoagulant effect . The compound’s interaction with Factor Xa is characterized by high selectivity and potency, ensuring effective anticoagulation without significantly affecting other coagulation factors .

Cellular Effects

Betrixaban maleate influences various cellular processes, particularly those related to coagulation and thrombosis. By inhibiting Factor Xa, Betrixaban maleate reduces thrombin generation, which in turn affects platelet activation and aggregation. This inhibition leads to decreased clot formation and stabilization. Additionally, Betrixaban maleate may influence cell signaling pathways involved in inflammation and vascular repair, although these effects are secondary to its primary anticoagulant action .

Molecular Mechanism

The molecular mechanism of Betrixaban maleate involves its binding to the active site of Factor Xa, preventing the enzyme from catalyzing the conversion of prothrombin to thrombin. This binding is both competitive and reversible, allowing for precise regulation of anticoagulation. Betrixaban maleate does not directly affect platelet aggregation but indirectly reduces thrombin-mediated platelet activation . The compound’s high selectivity for Factor Xa minimizes off-target effects and enhances its safety profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Betrixaban maleate are observed to be stable over time. The compound exhibits minimal degradation and maintains its anticoagulant activity for extended periods. Long-term studies have shown that Betrixaban maleate remains effective in preventing thrombus formation without significant loss of potency. Additionally, the compound’s stability ensures consistent results in both in vitro and in vivo experiments .

Dosage Effects in Animal Models

In animal models, the effects of Betrixaban maleate vary with different dosages. At therapeutic doses, the compound effectively prevents thrombus formation without causing significant bleeding. At higher doses, Betrixaban maleate may lead to increased bleeding risk and other adverse effects. Threshold effects are observed, where a certain dosage is required to achieve optimal anticoagulation without compromising safety .

Metabolic Pathways

Betrixaban maleate is primarily metabolized through hydrolysis, with minimal involvement of hepatic enzymes. This unique metabolic pathway reduces the risk of drug-drug interactions and accumulation in patients with liver impairment. The compound’s metabolites are inactive and excreted mainly via the hepatobiliary system. Betrixaban maleate’s minimal hepatic metabolism ensures a predictable pharmacokinetic profile and consistent anticoagulant effect .

Transport and Distribution

Within cells and tissues, Betrixaban maleate is transported and distributed primarily through passive diffusion. The compound’s high lipophilicity facilitates its movement across cell membranes, allowing for effective distribution to target sites. Betrixaban maleate does not rely on specific transporters or binding proteins for its cellular uptake, ensuring broad tissue distribution and consistent anticoagulant activity .

Subcellular Localization

Betrixaban maleate is predominantly localized in the cytoplasm, where it exerts its anticoagulant effects by inhibiting Factor Xa. The compound does not require specific targeting signals or post-translational modifications for its activity. Its subcellular localization ensures direct interaction with Factor Xa, leading to efficient inhibition of the coagulation cascade .

準備方法

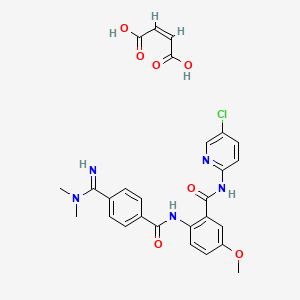

Synthetic Routes and Reaction Conditions: The synthesis of betrixaban maleate involves a multi-step process. One of the key steps includes the coupling reaction of p-cyanobenzoic acid with 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide. This reaction utilizes a coupling catalyst such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) under acidic conditions to form the desired product . The reaction conditions are mild, and the process is suitable for industrial production.

Industrial Production Methods: In industrial settings, betrixaban maleate is produced by reacting betrixaban with maleic acid in a mixed solvent of aprotic solvent and water. This method avoids the generation of impurities and improves the yield and purity of the final product. The yield can reach up to 80%, and the purity can exceed 99.6% .

化学反応の分析

Types of Reactions: Betrixaban maleate undergoes various chemical reactions, including:

Oxidation: Betrixaban maleate can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: Betrixaban maleate can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of betrixaban maleate .

類似化合物との比較

ベトリキサンマレイン酸塩は、リバロキサバン、アピキサバン、エドキサバンなどの他の経口直接因子Xa阻害剤と比較されます。主な違いは次のとおりです。

薬物動態: ベトリキサンマレイン酸塩は、経口直接因子Xa阻害剤の中で最も長い半減期を持ち、24時間以上にわたってより安定した抗凝固効果をもたらします.

腎排泄: ベトリキサンマレイン酸塩は、腎排泄量が最小限であり、腎機能障害のある患者に適しています.

代謝: 他の因子Xa阻害剤とは異なり、ベトリキサンマレイン酸塩はCYP3A4によって代謝されず、薬物間相互作用のリスクを軽減します.

類似化合物:

- リバロキサバン

- アピキサバン

- エドキサバン

ベトリキサンマレイン酸塩は、独自の薬物動態プロファイルと、特に腎機能障害のある患者など、幅広い患者に適している点が特徴です .

特性

IUPAC Name |

(Z)-but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSJEZCXVWQKCL-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936539-80-9 | |

| Record name | Betrixaban maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936539809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-chloro-pyridin-2-yl)-2-[4-(N,N--dimethylcarbamimidoyl) benzoylamino]-5-methoxy-benzamide maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETRIXABAN MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z3021TMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[[2-methoxy-5-[4-oxo-3-(phenylmethyl)-2-quinazolinyl]phenyl]methoxy]phenyl]acetamide](/img/structure/B1256722.png)

![(2S,4R)-N-(1H-benzimidazol-2-ylmethyl)-4-cyclohexyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1256729.png)

![5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1256735.png)